molecular formula C14H20N2O4 B13925145 tert-Butyl [3-(4-nitrophenyl)propyl]carbamate

tert-Butyl [3-(4-nitrophenyl)propyl]carbamate

Cat. No.: B13925145
M. Wt: 280.32 g/mol
InChI Key: ATDRUVSTLDRWRP-UHFFFAOYSA-N
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Description

tert-Butyl [3-(4-nitrophenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a propyl chain linked to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(4-nitrophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-nitrophenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl [3-(4-nitrophenyl)propyl]carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl [3-(4-nitrophenyl)propyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate moiety is of interest due to its ability to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl [3-(4-nitrophenyl)propyl]carbamate involves its interaction with specific molecular targets in biological systems. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

  • tert-Butyl [3-(4-methyl-2-nitrophenyl)propyl]carbamate
  • tert-Butyl [3-(4-ethynylphenyl)propyl]carbamate
  • tert-Butyl [3-(4-hydroxyphenyl)propyl]carbamate

Comparison: tert-Butyl [3-(4-nitrophenyl)propyl]carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, ethynyl, hydroxy), the nitro group allows for specific reactions such as reduction to amines and participation in redox reactions. This makes it a versatile compound in both synthetic and biological applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[3-(4-nitrophenyl)propyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-10-4-5-11-6-8-12(9-7-11)16(18)19/h6-9H,4-5,10H2,1-3H3,(H,15,17)

InChI Key

ATDRUVSTLDRWRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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